2-cyclopropyl-4H-pyran-4-one 2-cyclopropyl-4H-pyran-4-one
Brand Name: Vulcanchem
CAS No.: 2470441-06-4
VCID: VC5657977
InChI: InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2
SMILES: C1CC1C2=CC(=O)C=CO2
Molecular Formula: C8H8O2
Molecular Weight: 136.15

2-cyclopropyl-4H-pyran-4-one

CAS No.: 2470441-06-4

Cat. No.: VC5657977

Molecular Formula: C8H8O2

Molecular Weight: 136.15

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4H-pyran-4-one - 2470441-06-4

Specification

CAS No. 2470441-06-4
Molecular Formula C8H8O2
Molecular Weight 136.15
IUPAC Name 2-cyclopropylpyran-4-one
Standard InChI InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2
Standard InChI Key SGSCBHZGZNGHDG-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)C=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyclopropyl-4H-pyran-4-one features a six-membered pyran ring with a ketone group at the 4-position and a cyclopropane substituent at the 2-position. The IUPAC name, 2-cyclopropylpyran-4-one, reflects this arrangement . Key structural descriptors include:

  • InChI: InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2

  • SMILES: C1CC1C2=CC(=O)C=CO2

  • Molecular weight: 136.15 g/mol

The cyclopropane ring introduces angular strain, which influences the compound’s reactivity and conformational stability. X-ray crystallography of analogous 4H-pyran derivatives reveals a flattened pyran ring with bond lengths consistent with partial conjugation between the carbonyl group and the oxygen atom .

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1634 cm⁻¹ (C=C aromatic).

  • ¹H NMR: Signals at δ 2.69 (s, CH₃), 3.63 (s, OCH₃), and 6.47 (s, pyran H-4) in deuterated DMSO .

  • ¹³C NMR: Peaks at δ 165.8 and 166.4 ppm corresponding to carbonyl carbons .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-cyclopropyl-4H-pyran-4-one typically involves multi-component reactions (MCRs) under controlled conditions:

Route 1: Cyclocondensation of benzoylacetone with cyclopropane derivatives in the presence of catalytic acid .
Route 2: Microwave-assisted synthesis using ethyl acetoacetate, cyclopropyl aldehydes, and ammonium acetate, yielding 68–75% purity.

Critical parameters include:

  • Temperature: 60–80°C for optimal cyclopropane ring formation.

  • Solvents: Ethanol or dichloromethane to stabilize reactive intermediates .

  • Atmosphere: Inert nitrogen gas to prevent oxidation.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic medium converts the ketone to a carboxylic acid.

  • Reduction: NaBH₄ selectively reduces the carbonyl group to a secondary alcohol without affecting the cyclopropane ring.

Ring-Opening Reactions

The strained cyclopropane ring undergoes facile ring-opening with nucleophiles:

Cyclopropane+NH3Linear amine derivatives\text{Cyclopropane} + \text{NH}_3 \rightarrow \text{Linear amine derivatives}

This reactivity is exploited to synthesize γ-amino alcohols for pharmaceutical applications .

Biological and Pharmacological Applications

Antiproliferative Activity

Derivatives of 2-cyclopropyl-4H-pyran-4-one exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) . Mechanistic studies suggest:

  • Targets: Inhibition of topoisomerase II and tubulin polymerization .

  • Apoptosis: Activation of caspase-3 and PARP cleavage pathways .

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL).

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work employs chiral Brønsted acids to enantioselectively synthesize 2-cyclopropyl-4H-pyran-4-one derivatives with >90% ee .

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances aqueous solubility (from 0.8 mg/mL to 12.4 mg/mL) and bioavailability in murine models .

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